molecular formula C10H12ClN3 B2407055 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride CAS No. 1238871-01-6

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B2407055
CAS RN: 1238871-01-6
M. Wt: 209.68
InChI Key: BIBWVECWXQCTHQ-UHFFFAOYSA-N
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Description

“4-methyl-3-phenyl-1H-pyrazol-5-amine” is a compound that belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole can be prepared by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol .


Molecular Structure Analysis

The molecular structure of “4-methyl-3-phenyl-1H-pyrazol-5-amine” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The IUPAC name for this compound is 3-methyl-4-phenyl-1H-pyrazol-5-ylamine .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .


Physical And Chemical Properties Analysis

The compound “4-methyl-3-phenyl-1H-pyrazol-5-amine” has a molecular weight of 173.22 . It is a solid at room temperature .

Scientific Research Applications

1. Understanding the Reductive Cyclization Process

Research by Szlachcic et al. (2020) focused on pyrazole derivatives and their reductive cyclization, leading to the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines. The study revealed the impact of intramolecular hydrogen bonding on the reactivity of these compounds (Szlachcic et al., 2020).

2. Tautomerism in Azo Dyes

Deneva et al. (2019) investigated azo dyes derived from pyrazole derivatives, including 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amines. The study provided insights into the tautomeric states of these compounds and their application as NMR reference compounds in the study of azo dyes (Deneva et al., 2019).

3. Synthesis of Pyrazolo[1,5-a] Pyrimidines

Li-feng (2011) reported the synthesis and characterization of pyrazolo[1,5-a] pyrimidine derivatives. These derivatives show significant biological activities and are synthesized from intermediates like 3-methyl-1-phenyl-1H-pyrazol-5-amine (Li-feng, 2011).

4. Synthesis of Benzo[g]pyrazolo[3,4-b]quinoline Derivatives

Wu et al. (2010) explored the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones, demonstrating the application of pyrazole derivatives in synthesizing complex quinoline structures (Wu et al., 2010).

5. Structural and Spectral Investigations

Viveka et al. (2016) conducted experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives, providing insights into their structural and spectral properties (Viveka et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

Pyrazoles have attracted particular attention due to their diverse biological activities and their presence in several drugs currently on the market . Therefore, future research could focus on exploring the potential applications of “4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride” in the pharmaceutical and agrochemical industries.

properties

IUPAC Name

4-methyl-5-phenyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBWVECWXQCTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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